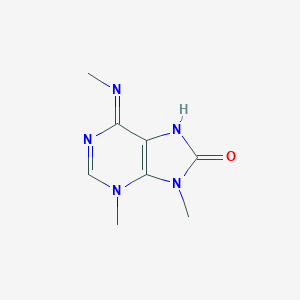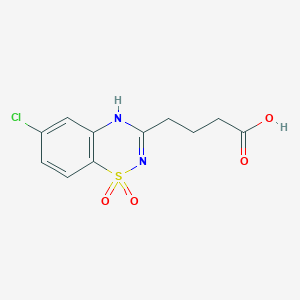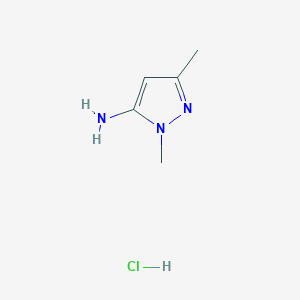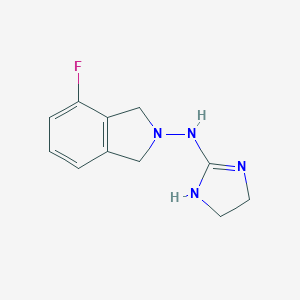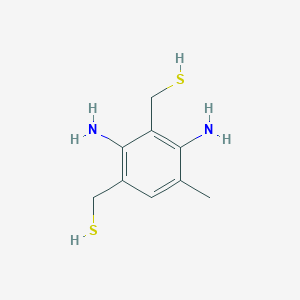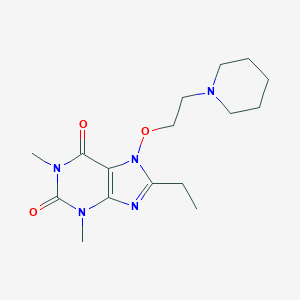![molecular formula C10H16O B034496 Ethanone, 1-[2-(1,1-dimethylethyl)-3-methyl-2-cyclopropen-1-yl]-(9CI) CAS No. 108439-12-9](/img/structure/B34496.png)
Ethanone, 1-[2-(1,1-dimethylethyl)-3-methyl-2-cyclopropen-1-yl]-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 1-[2-(1,1-dimethylethyl)-3-methyl-2-cyclopropen-1-yl]-(9CI), also known as Isopropylideneacetone, is a chemical compound with the molecular formula C11H18O. It is a cyclic ketone that is widely used in the field of organic chemistry as a reagent and intermediate.
Mécanisme D'action
The mechanism of action of Ethanone, 1-[2-(1,1-dimethylethyl)-3-methyl-2-cyclopropen-1-yl]-(9CI) is not well understood. However, it is believed to act as an electrophilic reagent, reacting with nucleophiles such as amines, alcohols, and thiols. It has also been shown to undergo Michael addition reactions with enolates and other nucleophiles.
Effets Biochimiques Et Physiologiques
Ethanone, 1-[2-(1,1-dimethylethyl)-3-methyl-2-cyclopropen-1-yl]-(9CI) has been shown to exhibit a range of biochemical and physiological effects. It has been shown to have antimicrobial activity against a range of bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents. It has also been shown to exhibit cytotoxic activity against cancer cells, suggesting that it may have potential as an anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
Ethanone, 1-[2-(1,1-dimethylethyl)-3-methyl-2-cyclopropen-1-yl]-(9CI) has several advantages for lab experiments. It is readily available and relatively inexpensive, making it a cost-effective reagent for organic synthesis. It is also stable and easy to handle, making it a convenient reagent for use in the laboratory. However, Ethanone, 1-[2-(1,1-dimethylethyl)-3-methyl-2-cyclopropen-1-yl]-(9CI) has some limitations. It is highly reactive and can be difficult to control in certain reactions. It can also be toxic and should be handled with care.
Orientations Futures
There are several future directions for research on Ethanone, 1-[2-(1,1-dimethylethyl)-3-methyl-2-cyclopropen-1-yl]-(9CI). One area of research could be the development of new synthetic methods for the production of Ethanone, 1-[2-(1,1-dimethylethyl)-3-methyl-2-cyclopropen-1-yl]-(9CI) that are more efficient and environmentally friendly. Another area of research could be the investigation of the biological activity of Ethanone, 1-[2-(1,1-dimethylethyl)-3-methyl-2-cyclopropen-1-yl]-(9CI) and its potential as a lead compound for drug discovery. Additionally, research could focus on the development of new applications for Ethanone, 1-[2-(1,1-dimethylethyl)-3-methyl-2-cyclopropen-1-yl]-(9CI) in areas such as materials science and catalysis.
Méthodes De Synthèse
Ethanone, 1-[2-(1,1-dimethylethyl)-3-methyl-2-cyclopropen-1-yl]-(9CI) can be synthesized by reacting acetone with tert-butyl acetylene in the presence of a palladium catalyst. The reaction proceeds through a Heck coupling reaction, which involves the insertion of the acetylene into the C-C bond of the cyclopropyl group. The resulting product is then treated with hydrochloric acid to remove the protecting group, yielding Ethanone, 1-[2-(1,1-dimethylethyl)-3-methyl-2-cyclopropen-1-yl]-(9CI) in high yield and purity.
Applications De Recherche Scientifique
Ethanone, 1-[2-(1,1-dimethylethyl)-3-methyl-2-cyclopropen-1-yl]-(9CI) has a wide range of scientific research applications. It is commonly used as a reagent in organic synthesis, particularly in the synthesis of heterocyclic compounds. It is also used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. In addition, Ethanone, 1-[2-(1,1-dimethylethyl)-3-methyl-2-cyclopropen-1-yl]-(9CI) has been shown to exhibit biological activity, making it a potential lead compound for drug discovery.
Propriétés
Numéro CAS |
108439-12-9 |
|---|---|
Nom du produit |
Ethanone, 1-[2-(1,1-dimethylethyl)-3-methyl-2-cyclopropen-1-yl]-(9CI) |
Formule moléculaire |
C10H16O |
Poids moléculaire |
152.23 g/mol |
Nom IUPAC |
1-(2-tert-butyl-3-methylcycloprop-2-en-1-yl)ethanone |
InChI |
InChI=1S/C10H16O/c1-6-8(7(2)11)9(6)10(3,4)5/h8H,1-5H3 |
Clé InChI |
RUHAATKCKWUNIX-UHFFFAOYSA-N |
SMILES |
CC1=C(C1C(=O)C)C(C)(C)C |
SMILES canonique |
CC1=C(C1C(=O)C)C(C)(C)C |
Synonymes |
Ethanone, 1-[2-(1,1-dimethylethyl)-3-methyl-2-cyclopropen-1-yl]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



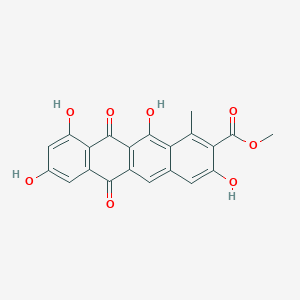
![9-Methyl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B34414.png)
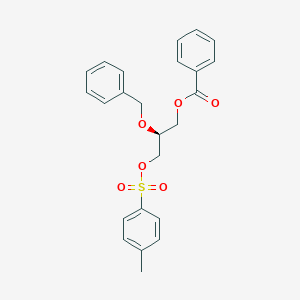
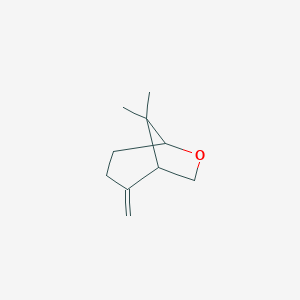

![4-[(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)amino]-4-oxobutanoic acid](/img/structure/B34434.png)

